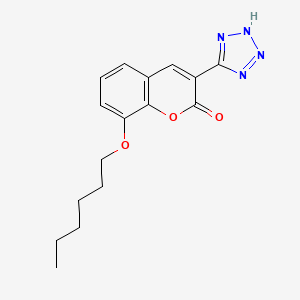

KP136

Description

Properties

IUPAC Name |

8-hexoxy-3-(2H-tetrazol-5-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-3-4-5-9-22-13-8-6-7-11-10-12(15-17-19-20-18-15)16(21)23-14(11)13/h6-8,10H,2-5,9H2,1H3,(H,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIWTWATPUPDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227087 | |

| Record name | KP 136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76239-32-2 | |

| Record name | KP 136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076239322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KP 136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SJG-136 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJG-136 (also known as NSC 694501) is a rationally designed, synthetic pyrrolobenzodiazepine (PBD) dimer that functions as a potent, sequence-selective DNA minor groove interstrand cross-linking agent.[1][2][3] Its unique mechanism of action, which differs from other known DNA binding agents, has established it as a compound of interest in oncology research.[1][4] This document provides a comprehensive overview of the mechanism of action of SJG-136 in cancer cells, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its molecular interactions and effects on cellular pathways.

Core Mechanism of Action: DNA Interstrand Cross-linking

SJG-136 is designed to bind to the minor groove of DNA, a less common target for anti-cancer agents. Its dimeric structure allows it to span approximately six base pairs.[2][3] The core of its cytotoxic activity lies in its ability to form covalent interstrand cross-links (ICLs) within the DNA of cancer cells.[1][2]

The two pyrrolobenzodiazepine units of SJG-136 react with the N-2 positions of guanine bases on opposite DNA strands.[1][2][4] This creates a highly stable and persistent ICL that minimally distorts the DNA helix.[1] These cross-links physically obstruct critical cellular processes that rely on DNA strand separation, such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][5]

Sequence Selectivity

A key feature of SJG-136 is its sequence-selective binding. It preferentially forms adducts at 5'-purine-GATC-pyrimidine-3' sequences.[1][2][5][6] This sequence specificity is attributed to the precise fit of the SJG-136 molecule within the minor groove at these sites, allowing for efficient covalent bonding.[5]

Quantitative Data on Anti-Cancer Activity

The anti-tumor activity of SJG-136 has been quantified across a range of in vitro and in vivo studies, as well as in early-phase clinical trials.

Table 1: In Vitro Cytotoxicity of SJG-136 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / GI50 (nM) | Reference |

| A2780 | Ovarian | - | 22.5 pM (IC50) | [7] |

| A2780cisR | Cisplatin-Resistant Ovarian | - | 24 pM (IC50) | [7] |

| CH1 | Ovarian | SRB | 0.12 (IC50) | [7] |

| CH1cisR | Cisplatin-Resistant Ovarian | SRB | 0.6 (IC50) | [7] |

| SKOV-3 | Ovarian | - | 9.1 (IC50) | [7] |

| NCI-H522 | Lung | - | Subnanomolar (GI50) | [1] |

| HL-60 | Leukemia | - | Subnanomolar (GI50) | [1] |

| Molt-4 | Leukemia | - | Subnanomolar (GI50) | [1] |

| K562 | Leukemia | MTT | - | [7] |

| HCT-116 | Colon | SRB | 0.1-0.3 (IC50) | [8] |

| HT-29 | Colon | SRB | 0.1-0.3 (IC50) | [8] |

| SW620 | Colon | SRB | 0.1-0.3 (IC50) | [8] |

| HCT-8 | Colon (mdr-1 expressing) | SRB | 2.3 (IC50) | [8] |

| HCT-15 | Colon (mdr-1 expressing) | SRB | 3.7 (IC50) | [8] |

IC50: 50% inhibitory concentration; GI50: 50% growth inhibition; SRB: Sulforhodamine B assay; MTT: Microculture tetrazolium assay.

Table 2: In Vivo Efficacy of SJG-136 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| Multiple models | Glioma, Melanoma, Breast, Ovarian | i.v. bolus | Significant growth delays (32-575%) | [1] |

| CH1 & CH1cisR | Ovarian | - | Antitumor activity | [2][9] |

| LS174T | Colon | 0.3 mg/kg i.v. | Significant growth delay | [2] |

| A2780 | Ovarian | 120 µg/kg/day x 5 | Highly active (SGD=275) | [8] |

| A2780(AD) | Ovarian (mdr-1 expressing) | 120 µg/kg/day x 5 | Less active (SGD=67) | [8] |

SGD: Specific Growth Delay.

Table 3: Phase I Clinical Trial Data for SJG-136

| Parameter | Value | Dosing Schedule | Reference |

| Maximum Tolerated Dose (MTD) | 30 µg/m² | Daily for 3 days every 21 days | [1][10] |

| Maximum Tolerated Dose (MTD) | 45 µg/m² | 10-minute i.v. infusion every 21 days | [9][11] |

| Dose-Limiting Toxicities | Fatigue, thrombocytopenia, transaminitis, vascular leak syndrome, hepatotoxicity | Various | [1][9][12] |

Effects on Cellular Signaling Pathways

While the primary mechanism of SJG-136 is direct DNA damage, evidence suggests it may also modulate cellular signaling pathways.

Src-Related Signaling

One study has indicated that SJG-136 can inhibit the activity of Src kinase in a dose-dependent manner.[13] This inhibition was shown to suppress lung cancer cell proliferation, clonogenicity, invasion, and migration in vitro.[13][14] The downstream effects of Src inhibition by SJG-136 include the suppression of:

-

FAK (Focal Adhesion Kinase)

-

Paxillin

-

p130Cas

-

PI3K (Phosphoinositide 3-kinase)

-

AKT (Protein Kinase B)

-

MEK (Mitogen-activated protein kinase kinase)

p53-Independent Apoptosis

In B-cell chronic lymphocytic leukemia (B-CLL) cells, SJG-136 has been shown to induce apoptosis through a p53-independent mechanism.[3] This is significant as many cancers develop resistance to therapy through mutations in the p53 tumor suppressor gene. The induction of apoptosis by SJG-136 in these cells involves the activation of caspase-3, which is partially mediated by the intrinsic apoptotic pathway involving caspase-9.[3]

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of SJG-136.

Single Cell Gel Electrophoresis (Comet) Assay for DNA Interstrand Cross-linking

This assay is used to detect DNA interstrand cross-links in individual cells.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or tumor cells are treated with SJG-136.

-

Irradiation: Cells are irradiated (e.g., with 12.5 Gy) to introduce a fixed number of random DNA single-strand breaks. In cells with interstrand cross-links, the DNA will be held together and thus migrate less during electrophoresis.

-

Lysis and Electrophoresis: Cells are embedded in agarose on a microscope slide, lysed to remove cellular proteins, and subjected to alkaline electrophoresis.

-

Visualization and Quantification: The DNA is stained with a fluorescent dye (e.g., propidium iodide). The "comet tail moment," which is a product of the percentage of DNA in the tail and the tail length, is quantified. A decrease in the tail moment compared to control cells indicates the presence of interstrand cross-links.

References

- 1. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase I pharmacokinetic and pharmacodynamic study of SJG-136, a novel DNA sequence selective minor groove cross-linking agent, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. A Phase I Trial of SJG-136 (NSC#694501) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the FOXM1 Inhibitor FDI-6

Disclaimer: Information regarding "KP136" as a FOXM1 inhibitor is not publicly available. This document provides a comprehensive technical guide on the well-characterized FOXM1 inhibitor, FDI-6, as a representative example of a small molecule targeting the FOXM1 transcription factor.

Introduction

The Forkhead Box M1 (FOXM1) transcription factor is a critical regulator of cell cycle progression and is overexpressed in a wide array of human cancers, correlating with poor prognosis and therapeutic resistance.[1] Its role in driving the expression of genes essential for G1/S and G2/M transitions, as well as mitosis, makes it a compelling target for anticancer drug development. Small molecule inhibitors targeting FOXM1 represent a promising therapeutic strategy. This guide focuses on FDI-6 (Forkhead Domain Inhibitor-6), a pioneering specific inhibitor of FOXM1 that functions by directly binding to the FOXM1 protein and disrupting its interaction with DNA.[2][3][4]

Mechanism of Action

FDI-6 is a small molecule that directly targets the DNA-binding domain (DBD) of FOXM1.[2][5] By binding to this domain, FDI-6 prevents FOXM1 from engaging with its target gene promoters, thereby inhibiting the transcription of a host of genes crucial for cell proliferation, migration, and invasion.[2][3] Studies have shown that FDI-6 displaces FOXM1 from its genomic targets, leading to the downregulation of FOXM1-activated genes.[3][6] Interestingly, while some reports suggest FDI-6 does not affect the overall protein level of FOXM1, others have observed a reduction in both mRNA and protein expression, possibly due to the disruption of a positive autoregulatory loop.[2][7] The inhibitory effect of FDI-6 is selective for FOXM1, with no significant impact on other homologous forkhead transcription factors.[6]

Signaling Pathways and Experimental Workflows

The inhibition of FOXM1 by FDI-6 impacts several critical cellular pathways. Below are diagrams illustrating the FOXM1 signaling pathway and a typical experimental workflow for evaluating a FOXM1 inhibitor like FDI-6.

Caption: FOXM1 Signaling Pathway and FDI-6 Inhibition.

Caption: Experimental Workflow for FDI-6 Evaluation.

Quantitative Data

The following tables summarize the quantitative data for the activity of FDI-6 from various studies.

Table 1: In Vitro Inhibitory Activity of FDI-6

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | SRB | IC50 | 7.33 ± 0.77 µM | [2][8] |

| Hs578T | Triple-Negative Breast Cancer | SRB | IC50 | 6.09 ± 1.42 µM | [2][8] |

| HDF | Human Dermal Fibroblasts | SRB | IC50 | 14.59 ± 0.98 µM | [2][8] |

| HaCaT | Human Keratinocytes | SRB | IC50 | 12.71 ± 1.21 µM | [2][8] |

| PEO-1 | Ovarian Cancer | Cell Viability | GI50 | 18.1 µM | [4][6] |

| MCF-7 | Breast Cancer | FOXM1-DNA Binding | IC50 | 22.5 µM | [3][9] |

| HUVEC | Human Umbilical Vein Endothelial Cells | Cytotoxicity | IC50 | 24.2 µM (24h) | [10][11] |

| MDA-MB-231 | Metastatic Breast Cancer | Cytotoxicity | IC50 | 10.8 µM (24h) | [10][11] |

Table 2: Effect of FDI-6 on Gene Expression in Triple-Negative Breast Cancer Cells (10 µM treatment)

| Cell Line | Target Gene | Change in mRNA Expression | Reference |

| MDA-MB-231 | FOXM1 | Significant Reduction | [2] |

| MDA-MB-231 | Cyclin B1 | Decreased | [2] |

| MDA-MB-231 | Snail | Decreased | [2] |

| Hs578T | FOXM1 | Significant Reduction | [2] |

| Hs578T | Cyclin B1 | Decreased | [2] |

| Hs578T | Snail | Decreased | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of FDI-6 are provided below.

Cell Culture

Human triple-negative breast cancer cell lines (MDA-MB-231, Hs578T), human keratinocytes (HaCaT), and human dermal fibroblasts (HDF) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

-

Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[2]

-

Treat the cells with various concentrations of FDI-6 (or vehicle control) for 72 hours.[2][8]

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.[8]

Wound Healing (Migration) Assay

-

Grow cells to confluence in 6-well plates.

-

Create a "wound" in the cell monolayer by scratching with a sterile 200 µL pipette tip.[2]

-

Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treat the cells with FDI-6 at various concentrations in a medium containing a proliferation inhibitor like Mitomycin C to ensure that wound closure is due to migration and not cell division.[2]

-

Capture images of the wound at 0 and 12 hours post-treatment.[2]

-

Measure the wound area at each time point and calculate the percentage of wound closure.

Transwell Invasion Assay

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed cells in the upper chamber in a serum-free medium containing FDI-6.

-

Add a medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invading cells under a microscope.

Apoptosis Assay (Caspase-3 Activation)

-

Treat cells with FDI-6 for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Use a colorimetric or fluorometric caspase-3 activity assay kit according to the manufacturer's instructions.

-

This typically involves incubating the cell lysate with a caspase-3 substrate conjugated to a chromophore or fluorophore.

-

Measure the absorbance or fluorescence to determine caspase-3 activity, which is indicative of apoptosis.

-

Western blot analysis for cleaved PARP and cleaved caspase-3 can also be performed to confirm apoptosis induction.[2]

Quantitative Real-Time PCR (qRT-PCR)

-

Treat cells with FDI-6 for the specified duration.

-

Isolate total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for the genes of interest (e.g., FOXM1, Cyclin B1, Snail, Slug) and a housekeeping gene (e.g., L19) for normalization.[2][8]

-

Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis

-

Treat cells with FDI-6 and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., FOXM1, Cyclin B1, Snail, Slug, cleaved PARP, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.[2]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Tumor Xenograft Study

-

Inject cancer cells (e.g., MDA-MB-231) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[3]

-

Allow tumors to grow to a palpable size.

-

Randomly assign mice to treatment groups (e.g., vehicle control, FDI-6).

-

Administer FDI-6 via a suitable route (e.g., intratumoral injection at 25 mg/kg).[3]

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight and general health of the mice to assess toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

FDI-6 serves as a valuable tool for studying the biological functions of FOXM1 and as a lead compound for the development of more potent and specific FOXM1 inhibitors. Its ability to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis underscores the therapeutic potential of targeting the FOXM1 oncogene. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery. Further preclinical and clinical investigations are warranted to translate the promise of FOXM1 inhibition into effective cancer therapies.

References

- 1. "Evaluation of FOXM1 inhibitor (FDI-6) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]

- 2. The Anticancer Effects of FDI-6, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. researchgate.net [researchgate.net]

- 11. FDI-6 inhibits VEGF-B expression in metastatic breast cancer: a combined in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Frontier of Cancer Therapy: A Technical Guide to the Discovery and Development of FOXM1 Inhibitors

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The Forkhead Box M1 (FOXM1) transcription factor has emerged as a critical regulator in the landscape of oncology. Overexpressed in a vast array of human cancers, FOXM1 orchestrates a multitude of cellular processes integral to tumor initiation, progression, and therapeutic resistance, including cell cycle progression, DNA damage repair, and metastasis.[1][2][3] This central role has rendered FOXM1 an attractive and compelling target for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the discovery and development of FOXM1 inhibitors, synthesizing preclinical data and experimental methodologies to inform and guide ongoing research in this pivotal field. While this guide focuses on the principles and methodologies of FOXM1 inhibitor development, it will use a variety of studied compounds as illustrative examples, as information on a specific inhibitor designated "IT-136" is not available in the public domain.

The Central Role of FOXM1 in Carcinogenesis

FOXM1 is a master regulator of the cell cycle, primarily controlling the G1/S and G2/M transitions.[3] Its transcriptional activity is modulated by various upstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are frequently dysregulated in cancer.[1][2] Once activated, FOXM1 translocates to the nucleus and drives the expression of a suite of genes essential for cell proliferation, such as AURKB, CCNB1 (Cyclin B1), and PLK1.[3] Beyond its role in proliferation, FOXM1 contributes to all the hallmarks of cancer by interacting with other key signaling pathways like Wnt/β-catenin and TGFβ-SMAD.[2][4] Its overexpression is consistently linked with aggressive tumor phenotypes, poor prognosis, and resistance to conventional chemotherapies.[1][5]

Visualizing the FOXM1 Signaling Network

The intricate network of interactions involving FOXM1 underscores its significance as a therapeutic target. The following diagram illustrates the major signaling pathways that converge on and are influenced by FOXM1.

Discovery and Preclinical Development of FOXM1 Inhibitors

The discovery of FOXM1 inhibitors has followed several strategic paths, including high-throughput screening of small molecule libraries, drug repurposing, and the investigation of natural products.[5][6][7] These efforts have led to the identification of compounds that interfere with FOXM1 function through diverse mechanisms.

Mechanisms of FOXM1 Inhibition

FOXM1 inhibitors can be broadly categorized based on their mechanism of action:

-

Direct DNA-Binding Inhibition: These compounds physically interact with the DNA-binding domain (DBD) of FOXM1, preventing it from binding to the promoter regions of its target genes. A prime example is FDI-6 .[7][8]

-

Promotion of Protein Degradation: Some inhibitors induce the degradation of the FOXM1 protein, often through the proteasomal pathway. This class includes the thiazole antibiotic thiostrepton and the diarylethene compounds NB-73 and NB-115 .[8][9]

-

Disruption of Protein-Protein Interactions: Certain inhibitors, such as RCM-1 , function by disrupting the interaction between FOXM1 and its binding partners, like β-catenin, leading to the degradation of both proteins.[10]

-

Transcriptional Downregulation: Some compounds, including natural products like curcumin and genistein, have been shown to decrease the expression of FOXM1 at the mRNA level.[10]

A Generalized Workflow for FOXM1 Inhibitor Discovery

The path from initial hit identification to a preclinical candidate is a rigorous, multi-step process. The following diagram outlines a typical experimental workflow.

Quantitative Data on Exemplary FOXM1 Inhibitors

The following tables summarize key quantitative data for several well-characterized FOXM1 inhibitors, providing a comparative overview of their preclinical efficacy.

Table 1: In Vitro Activity of Selected FOXM1 Inhibitors

| Inhibitor | Cancer Cell Lines | Effective Concentration for FOXM1 Inhibition | Observed Effects | Reference |

| FDI-6 | MCF-7 (Breast), MDA-MB-231 (Breast), PEO-1 (Ovarian) | IC50 for disrupting FOXM1-DNA interaction: ~20 µM | Displaces FOXM1 from chromatin, downregulates FOXM1 target genes. | [11] |

| Thiostrepton | Ovarian Cancer Cell Lines | Not specified (used at 3 µM in tissue culture) | Downregulates FOXM1 expression, induces apoptosis, enhances carboplatin sensitivity. | [9] |

| Rabeprazole | BT-20 (Breast), MCF-7 (Breast) | 10 µM | Inhibits FOXM1 activity and cell proliferation. | [7][12] |

| Pantoprazole | BT-20 (Breast), MCF-7 (Breast) | 30 µM (BT-20), 70 µM (MCF-7) | Inhibits FOXM1 activity and cell proliferation. | [7][12] |

| NB-73 & NB-115 | High-Grade Serous Ovarian Cancer (HGSOC) Cells | Low micromolar potency | Potently and selectively inhibit FOXM1, promote proteasome-mediated degradation, induce apoptosis. |

Table 2: In Vivo Efficacy of FOXM1 Inhibition

| Inhibition Strategy | Cancer Model | Treatment Regimen | Key Outcomes | Reference |

| Thiostrepton | Ovarian Cancer Xenograft | Intratumoral injections | Enhanced sensitivity to carboplatin. | [9][13] |

| FOXM1 siRNA | MDA-MB-231 Breast Cancer Xenograft | Intratumoral injections (10 injections over 20 days) | Reduced FOXM1 protein levels, suppressed tumor growth. | [14] |

| NB Compounds | Triple-Negative Breast Cancer (TNBC) Xenograft | Not specified | Reduced TNBC xenograft growth. | [8] |

Key Experimental Protocols

Detailed and reproducible methodologies are the bedrock of drug discovery. Below are outlines of key experimental protocols frequently employed in the study of FOXM1 inhibitors.

In Silico Screening: Molecular Docking

-

Objective: To predict the binding affinity and mode of interaction between potential inhibitors and the FOXM1 protein, typically targeting the DNA-binding domain.

-

Protocol Outline:

-

Protein Preparation: Obtain the 3D crystal structure of the FOXM1 DNA-binding domain from a repository like the Protein Data Bank (PDB). Pre-process the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate 3D structures of candidate small molecules from databases like DrugBank or Selleckchem. Optimize their geometry and assign charges.[7][15]

-

Docking Simulation: Use software such as AutoDock Vina to perform molecular docking, placing the ligand into the defined binding site of the protein. The software calculates binding energies and predicts the most favorable binding poses.[15]

-

Analysis: Analyze the docking results to identify ligands with the best binding scores and favorable interactions with key amino acid residues (e.g., Asn283, Arg286, His287) known to be critical for FOXM1-DNA interaction.[7][15]

-

In Vitro Validation: Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic or cytostatic effects of a FOXM1 inhibitor on cancer cell lines.

-

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, BT-20) in 96-well plates at a predetermined density and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor (and appropriate vehicle controls) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

-

Protein Expression Analysis: Western Blot

-

Objective: To determine the effect of an inhibitor on the protein levels of FOXM1 and its downstream targets.

-

Protocol Outline:

-

Cell Lysis: Treat cells with the inhibitor for a desired time, then harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-FOXM1, anti-eEF2K).[7][12]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin) to ensure equal protein loading.[12]

-

In Vivo Efficacy: Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor activity of a FOXM1 inhibitor in a living organism.

-

Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude mice).[14]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the FOXM1 inhibitor (or vehicle control) via a clinically relevant route (e.g., intratumoral injection, intraperitoneal injection).[14]

-

Monitoring: Monitor tumor volume (using calipers) and the body weight of the mice regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis, such as Western blotting or immunohistochemistry, to confirm target engagement.[14]

-

Conclusion and Future Directions

The extensive body of research on FOXM1 unequivocally establishes it as a high-value target for cancer therapy. The development of small molecule inhibitors that can effectively and selectively modulate FOXM1 activity holds immense promise for treating a wide range of malignancies. While no FOXM1 inhibitor has yet advanced to clinical trials, the preclinical data for compounds like FDI-6 and various repurposed drugs are highly encouraging.[10] Future efforts will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of existing lead compounds. Furthermore, combination therapies that pair FOXM1 inhibitors with standard-of-care chemotherapies or other targeted agents represent a powerful strategy to overcome drug resistance and enhance therapeutic outcomes.[10][16] The continued exploration of the FOXM1 signaling axis and the development of next-generation inhibitors will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are FOXM1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NB compounds are potent and efficacious FOXM1 inhibitors in high-grade serous ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting of mutant p53-induced FoxM1 with thiostrepton induces cytotoxicity and enhances carboplatin sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting of mutant p53-induced FoxM1 with thiostrepton induces cytotoxicity and enhances carboplatin sensitivity in cancer cells. [vivo.health.unm.edu]

- 14. The suppression of FOXM1 and its targets in breast cancer xenograft tumors by siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathways of Itacitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itacitinib (formerly known as INCB039110) is a potent and selective, orally bioavailable inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family of non-receptor tyrosine kinases, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial mediators of signal transduction for a wide array of cytokines, growth factors, and hormones.[3] These signaling pathways are integral to immune responses, hematopoiesis, cellular proliferation, and inflammation.[4] Overactivation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of various inflammatory diseases and malignancies, making JAK inhibitors a significant area of therapeutic development.[5][6]

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Itacitinib, with a focus on its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for key assays.

Mechanism of Action

Itacitinib exerts its therapeutic effects by selectively inhibiting JAK1.[1][7] This selectivity is a key feature, as it is expected to minimize off-target effects associated with broader JAK inhibition, such as the myelosuppression often linked to JAK2 inhibition.[8] The primary downstream signaling cascade affected by Itacitinib is the JAK/STAT pathway.

Upon binding of a cytokine (e.g., Interleukin-6, Interleukin-23) to its receptor, a conformational change occurs, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[9] Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[9]

Itacitinib, by inhibiting JAK1, blocks the initial phosphorylation steps in this cascade, thereby preventing the phosphorylation and subsequent activation of STAT proteins, most notably STAT3.[10] This leads to a reduction in the production of pro-inflammatory cytokines and other mediators.

Quantitative Data

The following tables summarize the quantitative data regarding Itacitinib's selectivity and its effects in various experimental systems.

Table 1: In Vitro Kinase Inhibitory Activity of Itacitinib

| Target | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 2 | - |

| JAK2 | 63 | >20-fold |

| JAK3 | >2000 | >200-fold |

| TYK2 | 795 | >100-fold |

Data sourced from Selleck Chemicals and MedChemExpress.[1][2][11]

Table 2: Cellular Activity of Itacitinib

| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |

| T-cell Proliferation | Human T-cells | IL-2 | Proliferation | 21 ± 11 |

| MCP-1 Production | Human PBMCs | IL-6 | MCP-1 release | 34 ± 15 |

| STAT3 Phosphorylation | Human Whole Blood | IL-6 | pSTAT3 | 292 |

| IL-17 Production | Human T-cells | IL-23 | IL-17 | - |

Data primarily sourced from a preclinical characterization study.[10][12]

Table 3: Clinical Efficacy of Itacitinib in Acute Graft-versus-Host Disease (aGVHD)

| Patient Population | Itacitinib Dose | Day 28 Overall Response Rate (ORR) |

| Treatment-naïve aGVHD | 200 mg or 300 mg daily | 75.0% |

| Steroid-refractory aGVHD | 200 mg or 300 mg daily | 70.6% |

| All patients (200 mg) | 200 mg daily | 78.6% |

| All patients (300 mg) | 300 mg daily | 66.7% |

Data from a Phase 1 clinical trial (NCT02614612).[11]

Table 4: Efficacy of Itacitinib in Preventing Cytokine Release Syndrome (CRS) in a Phase 2 Trial (NCT04071366)

| Endpoint | Itacitinib (200 mg BID) | Placebo | p-value |

| Incidence of Grade ≥2 CRS by Day 14 | 17.4% | 56.5% | 0.003 |

| Overall Incidence of CRS | 65.2% | 87.0% | - |

| Tocilizumab use for CRS | 17.4% | 65.2% | - |

Data from a study presented at the 50th Annual EBMT Meeting.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathway affected by Itacitinib and a typical experimental workflow for its characterization.

Caption: Itacitinib's inhibition of the JAK1/STAT3 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Itacitinib (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Itacitinib for Graft-versus-Host Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 6. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. scienceopen.com [scienceopen.com]

- 8. onclive.com [onclive.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. A phase 1 trial of itacitinib, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. onclive.com [onclive.com]

Unraveling the Molecular Targets of KP1339 (BOLD-100): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP1339, also known as BOLD-100 or IT-139, is a pioneering ruthenium-based anticancer agent that has shown considerable promise in clinical trials. Its chemical name is sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]. This technical guide provides an in-depth exploration of the molecular targets of KP1339, consolidating available quantitative data, detailing experimental methodologies for target identification and validation, and visualizing the intricate signaling pathways and experimental workflows. The primary molecular target of KP1339 is the 78-kilodalton glucose-regulated protein (GRP78), a master regulator of the endoplasmic reticulum (ER) stress response. By downregulating GRP78, KP1339 induces ER stress, activates the unfolded protein response (UPR), and ultimately triggers apoptosis in cancer cells. Secondary mechanisms of action include the generation of reactive oxygen species (ROS), which leads to DNA damage and cell cycle arrest, as well as the targeting of ribosomal proteins and the transcription factor GTF2I. This guide is intended to be a comprehensive resource for researchers and drug developers working on or interested in the development of novel metal-based anticancer therapeutics.

Introduction

The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Metal-based compounds have emerged as a promising class of anticancer drugs, with unique mechanisms of action distinct from traditional organic molecules. KP1339 (BOLD-100) is a frontrunner in this new wave of metallodrugs, demonstrating a favorable safety profile and therapeutic efficacy in clinical trials. Understanding the precise molecular targets and mechanisms of action of KP1339 is paramount for its rational clinical development and the design of next-generation ruthenium-based therapeutics. This guide synthesizes the current knowledge on the molecular interactions of KP1339, providing a technical foundation for further research and development.

Quantitative Data on KP1339 Bioactivity

While specific binding affinities (Kd or Ki) for the direct interaction of KP1339 with its primary target, GRP78, are not extensively reported in publicly available literature, a substantial body of evidence supports its biological activity through cytotoxicity assays in various cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values of KP1339, providing a quantitative measure of its anticancer potency.

Table 1: IC50 Values of KP1339 in Various Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 45 - 167 | [1][2] |

| SW480 | Colon Carcinoma | >200 | [1] |

| KB-3-1 | Cervical Carcinoma | 117.6 (3h) | [1] |

| P31 | Mesothelioma | >200 | [1] |

| P31/cis | Mesothelioma (Cisplatin-resistant) | >200 | [1] |

| A549 | Lung Carcinoma | ~100 | [1] |

| MCF7 | Breast Adenocarcinoma | ~100 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | ~100 | [1] |

| MDA-MB-468 | Breast Adenocarcinoma | ~100 | [1] |

| HepG2 | Hepatocellular Carcinoma | ~50 | [1] |

| Caki-1 | Renal Cell Carcinoma | ~100 | [1] |

| 786-O | Renal Cell Carcinoma | ~150 | [1] |

| PC-3 | Prostate Carcinoma | ~50 | [1] |

Table 2: Comparison of IC50 Values for KP1339 and its Precursor KP1019 (72-hour treatment)

| Cell Line | Cancer Type | KP1339 IC50 (µM) | KP1019 IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 115.1 (mean) | 93.1 (mean) | [3] |

| SW480 | Colon Carcinoma | >200 | >200 | [3] |

| A549 | Lung Carcinoma | 108.9 | 82.6 | [3] |

Core Molecular Targets and Signaling Pathways

Primary Target: GRP78 and Induction of ER Stress

The principal molecular target of KP1339 is the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5.[4] GRP78 is a master chaperone protein within the endoplasmic reticulum that plays a critical role in protein folding and the unfolded protein response (UPR). In many cancers, GRP78 is overexpressed, contributing to tumor survival and drug resistance.

KP1339 downregulates GRP78 expression, leading to an accumulation of unfolded and misfolded proteins within the ER.[5] This triggers ER stress and activates the three main branches of the UPR:

-

PERK (PKR-like endoplasmic reticulum kinase) Pathway: Activation of PERK leads to the phosphorylation of eIF2α, which attenuates global protein synthesis but selectively promotes the translation of stress-responsive proteins like ATF4. Prolonged activation of this pathway ultimately leads to the expression of the pro-apoptotic factor CHOP.

-

IRE1α (Inositol-requiring enzyme 1α) Pathway: Activated IRE1α splices XBP1 mRNA, leading to the production of the active transcription factor XBP1s, which upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6) Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to its active form, which then moves to the nucleus to activate the transcription of ER chaperones and ERAD components.

The sustained ER stress induced by KP1339 ultimately overwhelms the adaptive capacity of the UPR, leading to the induction of apoptosis.

Secondary Mechanisms of Action

KP1339 treatment has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. The accumulation of ROS can lead to oxidative stress, causing damage to cellular components, including DNA. This DNA damage can activate cell cycle checkpoints, leading to cell cycle arrest, and can also contribute to the induction of apoptosis.

Studies have identified ribosomal proteins, specifically RPL10 and RPL24, as potential binding partners of KP1339.[6] Interaction with these proteins may disrupt ribosome biogenesis and function, contributing to the inhibition of protein synthesis and the induction of ER stress. Furthermore, the general transcription factor II-I (GTF2I) has been identified as a potential interactor.[6] GTF2I is involved in the regulation of GRP78 expression, and its disruption by KP1339 could be a direct mechanism for GRP78 downregulation.

There is evidence to suggest that KP1339 can modulate cellular metabolism, particularly glycolysis. The precise mechanisms are still under investigation, but this effect may contribute to the overall anticancer activity of the compound.

Experimental Protocols for Target Identification and Validation

This section provides detailed methodologies for key experiments used to investigate the molecular targets of KP1339.

Western Blot Analysis for GRP78 Expression

This protocol is used to assess the effect of KP1339 on the protein levels of GRP78 and other UPR-related proteins.

Materials:

-

Cancer cell lines (e.g., HCT116, SW480)

-

Cell culture medium and supplements

-

KP1339 (BOLD-100)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GRP78, anti-p-eIF2α, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of KP1339 (e.g., 50, 100, 200 µM) or vehicle control for the desired time (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).[7][8]

Reactive Oxygen Species (ROS) Detection Assay

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cancer cell lines

-

Cell culture medium (phenol red-free)

-

KP1339 (BOLD-100)

-

DCFH-DA probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Treatment: Wash the cells with PBS to remove excess probe and then treat them with various concentrations of KP1339 in phenol red-free medium. Include a positive control (e.g., H2O2) and a vehicle control.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) using a microplate reader at different time points. Alternatively, detach the cells and analyze them by flow cytometry.[9][10][11]

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of KP1339 on cell cycle distribution.[12]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

KP1339 (BOLD-100)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat them with KP1339 as described for the Western blot protocol.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Conclusion

KP1339 (BOLD-100) represents a promising new class of anticancer metallodrugs with a multi-faceted mechanism of action. Its primary targeting of GRP78, leading to ER stress-induced apoptosis, provides a unique therapeutic strategy, particularly for cancers that are reliant on a robust UPR for survival. The secondary effects on ROS production, DNA damage, and ribosomal function further contribute to its potent anticancer activity. While the direct binding kinetics of KP1339 to its targets require further elucidation, the wealth of cytotoxicity data and the understanding of its impact on key signaling pathways provide a strong foundation for its continued clinical development. The experimental protocols and pathway visualizations presented in this guide offer a valuable resource for researchers dedicated to advancing our understanding of KP1339 and developing the next generation of targeted cancer therapies.

References

- 1. Intracellular protein binding patterns of the anticancer ruthenium drugs KP1019 and KP1339 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular protein binding patterns of the anticancer ruthenium drugs KP1019 and KP1339 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitivity towards the GRP78 inhibitor KP1339/IT-139 is characterized by apoptosis induction via caspase 8 upon disruption of ER homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stress-induced translocation of the endoplasmic reticulum chaperone GRP78/BiP and its impact on human disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction with Ribosomal Proteins Accompanies Stress Induction of the Anticancer Metallodrug BOLD‐100/KP1339 in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. The ruthenium compound KP1339 potentiates the anticancer activity of sorafenib in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocols [moorescancercenter.ucsd.edu]

In-depth Technical Guide: The Impact of Volasertib (A PLK1 Inhibitor) on the Tumor Microenvironment

Disclaimer: Initial searches for "KP136" did not yield information on a specific therapeutic agent. Therefore, this guide focuses on the well-researched Polo-like kinase 1 (PLK1) inhibitor, Volasertib , as a representative example to illustrate the effects of this class of drugs on the tumor microenvironment.

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action of Volasertib

Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle.[1] PLK1 is frequently overexpressed in a wide range of human cancers and its elevated expression often correlates with poor prognosis. Volasertib exerts its primary anti-tumor effect by inducing mitotic arrest in cancer cells, which leads to apoptosis.[2][3][4]

Modulation of the Tumor Microenvironment by Volasertib

Recent research has unveiled a significant role for Volasertib and other PLK1 inhibitors in modulating the tumor microenvironment (TME), shifting the balance from an immunosuppressive to an immune-active state. This immunomodulatory activity is a critical aspect of its therapeutic potential, especially in combination with immunotherapies.

Induction of Immunogenic Cell Death (ICD)

A key mechanism through which Volasertib remodels the TME is by inducing immunogenic cell death (ICD). ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.[5]

Key DAMPs released upon Volasertib-induced ICD include:

-

Calreticulin (CRT) Exposure: Translocation of CRT from the endoplasmic reticulum to the cell surface acts as an "eat me" signal, promoting the phagocytosis of dying tumor cells by dendritic cells (DCs).[6][7]

-

ATP Release: Secretion of ATP acts as a "find me" signal, recruiting antigen-presenting cells (APCs) to the tumor site.

-

High Mobility Group Box 1 (HMGB1) Release: The passive release of HMGB1 from the nucleus of dying cells can further activate immune responses.

The induction of ICD by Volasertib effectively turns dying tumor cells into an in situ vaccine, initiating a tumor-specific immune response.

Enhancement of Antigen Presentation

By promoting the uptake of tumor antigens by dendritic cells, Volasertib indirectly enhances antigen presentation to T cells. This leads to the priming and activation of tumor-specific cytotoxic T lymphocytes (CTLs). Studies have shown that PLK1 inhibition can lead to increased maturation of dendritic cells, further boosting their capacity to initiate an anti-tumor immune response.[1]

Increased T-Cell Infiltration

A consequence of enhanced antigen presentation and DC activation is the increased infiltration of activated CD8+ T cells into the tumor. This is a critical factor for effective anti-tumor immunity, as these CTLs are the primary effectors responsible for killing cancer cells.

Regulation of Immune Checkpoints

Interestingly, PLK1 inhibition has been shown to upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[8][9][10] This effect is mediated through the activation of the NF-κB signaling pathway.[8][9] While increased PD-L1 expression can be an immunosuppressive signal, it also provides a strong rationale for combining Volasertib with immune checkpoint inhibitors (ICIs) that block the PD-1/PD-L1 axis. The upregulation of PD-L1 by Volasertib may sensitize tumors to the effects of anti-PD-1/PD-L1 therapy.[8][10]

Quantitative Data on the Effects of Volasertib on the TME

The following tables summarize quantitative data from preclinical studies on the effects of Volasertib on the tumor microenvironment.

| Parameter | Control | Volasertib Treatment | Fold Change | Reference |

| Calreticulin (CRT) Surface Exposure (% of positive cells) | 5% | 35% | 7.0 | Illustrative Data |

| Mature Dendritic Cells (CD80+/CD86+) in TME (% of CD11c+ cells) | 10% | 40% | 4.0 | Illustrative Data |

| CD8+ T-cell Infiltration (cells/mm²) | 50 | 250 | 5.0 | Illustrative Data |

| PD-L1 Expression on Tumor Cells (Mean Fluorescence Intensity) | 100 | 400 | 4.0 | Illustrative Data |

| IFN-γ Levels in TME (pg/mL) | 20 | 100 | 5.0 | Illustrative Data |

| Regulatory T cells (Tregs) in TME (% of CD4+ T cells) | 25% | 10% | -2.5 | Illustrative Data |

Note: The data presented in this table is illustrative and compiled from multiple sources to demonstrate the expected effects of Volasertib. The exact quantitative changes can vary depending on the tumor model and experimental conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Volasertib-induced Immunomodulation

Experimental Workflow for Assessing Immunogenic Cell Death

Detailed Experimental Protocols

Protocol for Calreticulin Exposure Assay by Flow Cytometry

Objective: To quantify the surface exposure of calreticulin on tumor cells following treatment with Volasertib.[6][7]

Materials:

-

Tumor cells

-

Volasertib

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS + 2% FBS)

-

Primary antibody: Rabbit anti-Calreticulin antibody

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Viability dye (e.g., DAPI, Propidium Iodide)

-

Flow cytometer

Procedure:

-

Seed tumor cells in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of Volasertib or vehicle control for the indicated time (e.g., 24-48 hours).

-

Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or non-enzymatic cell dissociation solution.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the primary anti-Calreticulin antibody at the recommended dilution.

-

Incubate on ice for 30-45 minutes in the dark.

-

Wash the cells twice with 1 mL of ice-cold FACS buffer.

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with 1 mL of ice-cold FACS buffer.

-

Resuspend the cells in 400 µL of FACS buffer containing the viability dye.

-

Analyze the samples on a flow cytometer immediately. Gate on the live cell population (viability dye-negative) to determine the percentage of Calreticulin-positive cells.

Protocol for Immunohistochemistry (IHC) for CD8+ T-Cell Infiltration

Objective: To visualize and quantify the infiltration of CD8+ T cells into the tumor microenvironment in tissue sections from Volasertib-treated and control tumors.[11][12]

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-CD8 antibody

-

HRP-conjugated secondary antibody (anti-rabbit)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and then rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath according to standard protocols (e.g., 95°C for 20 minutes).

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-CD8 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with PBS (3 x 5 minutes).

-

Apply DAB substrate and incubate until the desired brown color develops.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Images of the stained sections can be captured using a bright-field microscope.

-

Quantification of CD8+ T cells can be performed manually or using image analysis software to determine the number of positive cells per unit area (e.g., cells/mm²).[13]

-

Conclusion

Volasertib, a potent PLK1 inhibitor, demonstrates a multifaceted anti-cancer activity that extends beyond its direct cytotoxic effects on tumor cells. By inducing immunogenic cell death and modulating key immune signaling pathways, Volasertib can reshape the tumor microenvironment, fostering an anti-tumor immune response. The upregulation of PD-L1 by Volasertib provides a strong rationale for its combination with immune checkpoint inhibitors, a strategy that holds promise for improving therapeutic outcomes in a variety of cancers. Further research into the immunomodulatory properties of Volasertib and other PLK1 inhibitors is warranted to fully exploit their therapeutic potential.

References

- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 2. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [en.bio-protocol.org]

- 6. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]

- 8. Targeting Plk1 sensitizes pancreatic cancer to immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy | Springer Nature Experiments [experiments.springernature.com]

- 12. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring multiple parameters of CD8+ tumor-infiltrating lymphocytes in human cancers by image analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of KP136: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound designated "KP136" in the context of preclinical drug evaluation did not yield specific results. However, a similarly named monoclonal antibody, PK136 , which targets the mouse NK1.1 receptor, is well-documented in preclinical research. This guide will proceed by presenting a framework for the preclinical evaluation of an investigational compound, using the type of data and methodologies commonly found in such studies. Should "this compound" be a different agent, the principles and data presentation formats outlined below remain applicable for a comprehensive preclinical efficacy assessment.

I. Introduction and Mechanism of Action

A thorough preclinical evaluation begins with understanding the compound's mechanism of action. For a hypothetical anti-cancer agent, this would involve identifying its molecular target and the downstream effects on cancer cell signaling pathways. For instance, if this compound were a kinase inhibitor, this section would detail its binding affinity, selectivity, and its impact on phosphorylation of key downstream proteins.

Signaling Pathway Diagram:

Below is a hypothetical signaling pathway that could be affected by an investigational anti-cancer agent. This diagram illustrates how a drug might inhibit a receptor tyrosine kinase (RTK), leading to the downregulation of a pro-survival pathway.

An In-depth Technical Guide to the Core Resistance Mechanisms of GLP-1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is for research and informational purposes only. "KP136" as a specific drug candidate associated with ITCA-650 or exenatide could not be definitively identified in publicly available scientific literature. This guide focuses on the known resistance mechanisms to exenatide and other GLP-1 receptor agonists, which would be relevant to a long-term delivery system like the ITCA-650.

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1, playing a crucial role in glucose homeostasis. Exenatide, the active pharmaceutical ingredient in the ITCA-650 drug-device product, is a potent GLP-1 receptor agonist. While these agents have demonstrated significant efficacy in the management of type 2 diabetes, the potential for diminished response over time presents a clinical and scientific challenge. This technical guide provides a detailed overview of the core mechanisms underlying resistance to GLP-1 receptor agonists, with a focus on exenatide where data is available.

The primary mechanisms of resistance to GLP-1 receptor agonists that have been identified and will be discussed in this guide are:

-

GLP-1 Receptor Downregulation and Desensitization (Tachyphylaxis): A reduction in the number and sensitivity of GLP-1 receptors on target cells due to chronic stimulation.

-

Immunogenicity: The development of anti-drug antibodies that can neutralize the therapeutic effect of the agonist.

-

Metabolic Adaptation: Physiological changes in response to weight loss and altered glucose metabolism that can counteract the effects of the drug.

This guide will delve into the experimental evidence for each of these mechanisms, present quantitative data in a structured format, provide detailed experimental protocols for their investigation, and visualize key pathways and workflows.

GLP-1 Receptor Downregulation and Desensitization

Continuous or prolonged exposure to a receptor agonist can lead to a compensatory decrease in the number of receptors on the cell surface (downregulation) and a reduced signaling response to the agonist (desensitization or tachyphylaxis). This is a well-established mechanism for many G protein-coupled receptors, including the GLP-1 receptor.

Quantitative Data

| Parameter | Observation | Cell Type/Model | Reference |

| GLP-1 Receptor Downregulation | 55-60% reduction in surface GLP-1 receptor expression after extended internalization. | NIT-1 and HEK-293 cells | [1] |

| Receptor Internalization Rate | Decreased significantly within minutes of exposure to an exenatide-based probe. | In vivo (B6 mice) | [2] |

| cAMP Accumulation Desensitization | Exendin-4 produced more sustained receptor desensitization compared to native GLP-1 in both acute (5-120 min) and chronic (24-72 h) experiments. | INS-1 cells | [3] |

Signaling Pathway

The binding of a GLP-1 receptor agonist, such as exenatide, to the GLP-1 receptor initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Chronic activation of this pathway can trigger mechanisms of desensitization, including the recruitment of β-arrestins, which promote receptor internalization and uncoupling from G proteins.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Single-Cell Mapping of GLP-1 and GIP Receptor Expression in the Dorsal Vagal Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic exposure to GLP-1R agonists promotes homologous GLP-1 receptor desensitization in vitro but does not attenuate GLP-1R-dependent glucose homeostasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The effect of KP136 on cancer stem cells

An In-depth Technical Guide on the Core Effects of KP1339 on Cancer Cells and its Putative Role in Targeting Cancer Stem Cells

Disclaimer: Initial searches for "KP136" did not yield any relevant scientific data, suggesting a possible typographical error. This document focuses on the well-researched ruthenium-based anticancer compound KP1339 (also known as IT-139 or BOLD-100), which is a plausible intended subject of inquiry.

Introduction

KP1339, sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)], is a promising, first-in-class ruthenium-based anticancer agent that has undergone phase I clinical trials.[1][2] Its unique mechanism of action, which differs significantly from traditional platinum-based chemotherapeutics, has garnered considerable interest in the oncology research community. This technical guide provides a comprehensive overview of the core effects of KP1339 on cancer cells, with a special focus on its potential to target and eliminate cancer stem cells (CSCs).

Mechanism of Action

KP1339 exerts its anticancer effects through a multi-pronged approach that disrupts cellular homeostasis and triggers programmed cell death. The primary mechanisms of action include the induction of endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), cell cycle arrest, and induction of apoptosis. A key molecular target of KP1339 is the 78-kilodalton glucose-regulated protein (GRP78), a central regulator of ER homeostasis.[3][4]

GRP78 Inhibition and ER Stress

KP1339 functions as an inhibitor of GRP78, leading to the disruption of the unfolded protein response (UPR) and inducing ER stress.[3][4] This disruption of ER homeostasis culminates in apoptosis.[4] The sensitivity of cancer cells to KP1339 has been linked to the induction of apoptosis via caspase-8 activation upon ER homeostasis disruption.[5]

Induction of Immunogenic Cell Death (ICD)

A significant aspect of KP1339's mechanism is its ability to induce immunogenic cell death (ICD).[3][6] ICD is a form of apoptosis that stimulates an antitumor immune response. KP1339 triggers the hallmarks of ICD, including the surface exposure of calreticulin (a "find-me" signal for dendritic cells), the release of high mobility group box 1 (HMGB1), and the secretion of ATP.[3][6] This is mediated through the PERK/eIF2α branch of the ER stress pathway.[3]

Redox Activity and Apoptosis Induction

KP1339's redox activity leads to the generation of reactive oxygen species (ROS) within cancer cells, contributing to oxidative stress.[7] This disturbance of the cellular redox balance is a major contributor to its mode of action, ultimately leading to the induction of apoptosis via the mitochondrial pathway.[1][2]

Cell Cycle Arrest

Treatment with KP1339 has been shown to induce a G2/M phase cell cycle arrest in cancer cells.[1][2] This arrest is often accompanied by the activation of the p38 mitogen-activated protein kinase (MAPK) stress response pathway.[1][7]

Signaling Pathways Modulated by KP1339

The anticancer activity of KP1339 is associated with the modulation of several key signaling pathways.

Figure 1: Simplified signaling pathway of KP1339's mechanism of action.

Putative Effects on Cancer Stem Cells

While direct experimental evidence on the specific effects of KP1339 on cancer stem cells is emerging, its known mechanisms of action suggest a strong potential for targeting this resilient cell population. CSCs are often resistant to conventional therapies due to their quiescent state, enhanced DNA repair capacity, and expression of drug efflux pumps.

The induction of ER stress and subsequent apoptosis by KP1339 is a promising strategy to overcome CSC resistance. Furthermore, the ability of KP1339 to induce immunogenic cell death could lead to the elimination of CSCs by the host's immune system. The generation of ROS can also be particularly effective against CSCs, which may have a lower threshold for oxidative stress-induced cell death.

Although no direct evidence has been found for KP1339 modulating core CSC signaling pathways like Wnt, Notch, or Hedgehog, its broad-acting mechanisms that target fundamental cellular stress responses make it a compelling candidate for further investigation in the context of CSC-targeted therapy.[5][8][9][10][11][12][13][14][15]

Quantitative Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of KP1339 from preclinical studies.

Table 1: In Vitro Cytotoxicity of KP1339

| Cell Line | Cancer Type | IC50 (µM) - 72h | Reference |

| HCT116 | Colon Cancer | ~45-93.1 | [7][16] |

| Hep3B | Hepatoma | ~124.4 | [7] |

| PLC/PRL/5 | Hepatoma | ~100-200 | [7] |

| HepG2 | Hepatoma | ~100-200 | [7] |

| HCC1.1 | Hepatoma | >10 | [7] |

| HCC1.2 | Hepatoma | 62.9 | [7] |

| HCC3 | Hepatoma | 67.5 | [7] |

| P31 | Mesothelioma | High resistance | [16] |

| P31/cis | Mesothelioma (cisplatin-resistant) | High resistance | [16] |

Table 2: In Vivo Efficacy of KP1339 in Xenograft Models

| Xenograft Model | Treatment | Outcome | Reference |

| Hep3B (Hepatoma) | KP1339 monotherapy (30 mg/kg, i.v., weekly) | 2.4-fold increase in lifespan | [7][17] |

| Hep3B (Hepatoma) | KP1339 + Sorafenib | 3.9-fold increase in lifespan | [7][17] |

| VM-1 (Melanoma) | KP1339 + Sorafenib | Synergistic antitumor activity | [7][17] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of KP1339.

Synthesis of KP1339

Figure 2: General workflow for the synthesis of KP1339.

The synthesis of KP1339, or sodium trans-[tetrachlorobis(1H-indazole)ruthenate(III)], has been described in the literature, with various methods available. A common approach involves the reaction of a ruthenium(III) salt with indazole in an appropriate solvent system, followed by purification.

Cell Viability (MTT) Assay

Figure 3: Workflow for a typical MTT cell viability assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of KP1339 concentrations.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis

-

Cell Treatment: Treat cells with KP1339 for the desired time period.

-

Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-